molecular formula C9H19Cl2N3O B8219426 decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride

decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride

Cat. No.: B8219426
M. Wt: 256.17 g/mol
InChI Key: XOJAPSZZTGOGDP-UHFFFAOYSA-N
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Description

Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride is a complex organic compound with a unique structure that includes a pyrazino and diazocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride typically involves multi-step organic reactions. The starting materials often include simple amines and carbonyl compounds, which undergo cyclization and subsequent functional group modifications to form the desired ring system. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-4-one dihydrochloride
  • Octahydro-1H-pyrazino[1,2-a][1,4]diazocin-4,9-dione

Uniqueness

Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2,3,4,6,7,8,10,11,11a-decahydropyrazino[1,2-a][1,4]diazocin-9-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c13-9-2-1-4-12-5-3-10-6-8(12)7-11-9;;/h8,10H,1-7H2,(H,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJAPSZZTGOGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC2CNCCN2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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